4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a phenylpyrrolidinone group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the phenylpyrrolidinone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often employ optimized reaction parameters, such as temperature, pressure, and catalyst concentration, to enhance yield and efficiency. Continuous flow reactors and automated synthesis systems are commonly used in industrial production to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
- tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
- 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Uniqueness
4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H21BrN4O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H21BrN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2 |
InChI Key |
ALVIWAUYPINQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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